Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro-
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Overview
Description
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring substituted with an aldehyde group, an amino group, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- typically involves multiple steps. One common method includes the nitration of a benzaldehyde derivative followed by the introduction of the amino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro-.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- exerts its effects involves interactions with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler compound with only an aldehyde group attached to the benzene ring.
3-Nitrobenzaldehyde: Contains a nitro group in the meta position relative to the aldehyde group.
4-Aminobenzaldehyde: Features an amino group in the para position relative to the aldehyde group.
Uniqueness
Benzaldehyde, 3-((1-ethylpropyl)amino)-6-methyl-2,4-dinitro- is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
132591-94-7 |
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Molecular Formula |
C13H17N3O5 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
6-methyl-2,4-dinitro-3-(pentan-3-ylamino)benzaldehyde |
InChI |
InChI=1S/C13H17N3O5/c1-4-9(5-2)14-12-11(15(18)19)6-8(3)10(7-17)13(12)16(20)21/h6-7,9,14H,4-5H2,1-3H3 |
InChI Key |
YTJFNEYPSUMMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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